
N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes chloro, fluoro, and nitro substituents on a quinazoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Nitration: Introduction of the nitro group onto the quinazoline ring.
Halogenation: Introduction of chloro and fluoro substituents on the phenyl ring.
Amination: Formation of the amine group at the 4-position of the quinazoline ring.
The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize yield. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a kinase inhibitor in cancer therapy.
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, leading to the disruption of cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.
Erlotinib: N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.
Lapatinib: N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-[[2-(methylsulfonyl)ethyl]amino]methyl]-4-quinazolinamine.
Uniqueness
N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine is unique due to its specific combination of chloro, fluoro, and nitro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications and potential therapeutic uses .
Propiedades
Fórmula molecular |
C14H7ClF2N4O2 |
|---|---|
Peso molecular |
336.68 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine |
InChI |
InChI=1S/C14H7ClF2N4O2/c15-9-5-7(1-3-10(9)16)20-14-8-2-4-11(17)13(21(22)23)12(8)18-6-19-14/h1-6H,(H,18,19,20) |
Clave InChI |
XFNAFXIABOVZSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC2=NC=NC3=C2C=CC(=C3[N+](=O)[O-])F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-bis[(1R)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15219138.png)
![tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15219152.png)
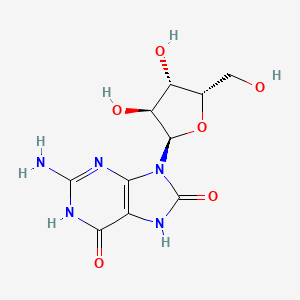


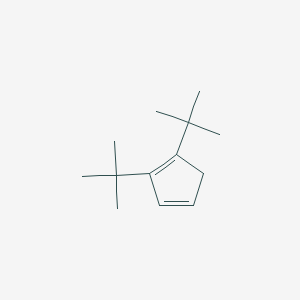
![2,4-Dioxo-3-oxabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B15219187.png)
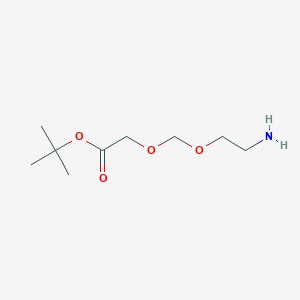
![(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15219212.png)

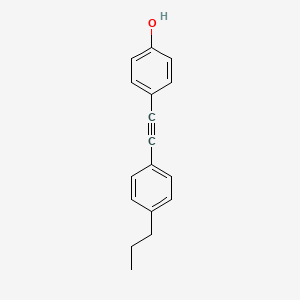
![Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B15219222.png)
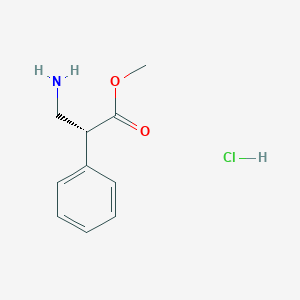
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B15219227.png)
